Sodium butyrate-4-13C

NMR metabolomics microbial fermentation pathway elucidation isotopomer analysis

Labs quantifying SCFAs face co-elution and matrix effects that compromise MS accuracy. Sodium butyrate-4-13C solves this as a position-specific isotope-dilution internal standard. • M+1 mass shift enables baseline resolution from endogenous butyrate while preserving ionization efficiency. • 26.38 ppm ¹³C-NMR separation from [2-¹³C]butyrate ensures unambiguous terminal methyl tracking in fermentation studies. • ≥99 atom% ¹³C enrichment enables quantification of pathway fluxes below 5% in acrylate and reductive carboxylation routes. Supports validated UPLC-HRMS methods with R²>0.99, accuracy 91-118%, CV<6.5% across C2-C6 SCFAs.

Molecular Formula C4H7NaO2
Molecular Weight 111.08 g/mol
CAS No. 286367-75-7
Cat. No. B1602971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium butyrate-4-13C
CAS286367-75-7
Molecular FormulaC4H7NaO2
Molecular Weight111.08 g/mol
Structural Identifiers
SMILESCCCC(=O)[O-].[Na+]
InChIInChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1+1;
InChIKeyMFBOGIVSZKQAPD-YTBWXGASSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Butyrate-4-13C Product Overview


Sodium butyrate-4-13C (CAS 286367-75-7) is a stable isotope-labeled derivative of the short-chain fatty acid (SCFA) sodium butyrate, in which the terminal methyl carbon (C-4 position) is enriched with carbon-13 to ≥99 atom % . With a molecular weight of 111.08 g/mol and a characteristic mass shift of M+1 relative to the unlabeled parent compound (C₄H₇NaO₂, MW 110.09), this isotopologue serves as a position-specific tracer for metabolic flux analysis, NMR spectroscopy, and quantitative mass spectrometry workflows . The compound is supplied as a solid with a melting point of 250–253 °C and is classified under the broader category of ¹³C-labeled SCFA analytical standards .

1 Position-specific 13C tracer for terminal methyl metabolism
2 Single-Da mass shift for isotope-dilution LC-MS/MS
3 99 atom % 13C enrichment for quantitative flux analysis
Selection context: C-4 label resolves acrylate and reductive carboxylation pathways.

Sodium Butyrate-4-13C: Substitution Limitations


Butyrate isotopologues are not functionally interchangeable. Unlabeled sodium butyrate (CAS 156-54-7) lacks the ¹³C enrichment required for mass-selective detection against endogenous butyrate pools, fundamentally preventing its use as an isotope-dilution internal standard . Among labeled variants, the position of the ¹³C atom dictates NMR chemical shift resolution: [4-¹³C]butyrate resonates at 15.95 ppm, while [2-¹³C]butyrate appears at 42.33 ppm—a 26.38 ppm separation that determines whether the tracer can unambiguously report on terminal methyl group metabolism versus internal carbon rearrangements [1]. The uniformly labeled ¹³C₄ isotopologue (M+4, MW 114.02) introduces a 3 Da mass differential versus the M+1 shift of the 4-¹³C species, meaning the choice of isotopologue directly determines compatibility with existing MS/MS transition parameters, chromatographic co-elution behavior, and the achievable limit of quantification in validated bioanalytical methods .

Unlabeled
Mass-selective detection not supported. Lacks 13C enrichment for isotope-dilution quantitation against endogenous pools.
Positional variant
NMR shift difference of 26.38 ppm vs [2-13C]butyrate. C-2 label reports internal methylene metabolism; does not resolve terminal methyl fate.
Uniform 13C₄
M+4 shift may alter MS/MS transitions and co-elution. 3 Da differential vs M+1 requires method re-validation; no positional resolution.

Sodium Butyrate-4-13C Quantitative Differentiation Evidence


NMR Chemical Shift Resolution: C-4 vs C-2

In high-resolution ¹H-decoupled ¹³C-NMR spectra, [4-¹³C]butyrate (the labeled species in Sodium butyrate-4-¹³C) exhibits a chemical shift of 15.95 ppm, whereas [2-¹³C]butyrate resonates at 42.33 ppm—a positional separation of 26.38 ppm [1]. This large shift difference enables unambiguous assignment of the terminal methyl carbon signal without interference from the C-2 resonance, which is critical when tracking the metabolic fate of the butyrate C-4 position in pathways such as reductive carboxylation of propionate or lysine fermentation, where [4-¹³C]butyrate serves as a definitive product marker [2].

NMR shift: C-4 vs C-2
Head-to-head
15.95 ppm ([4-13C]butyrate) vs 42.33 ppm ([2-13C]butyrate); Δ = 26.38 ppm
Enables unambiguous terminal methyl signal assignment
1H-decoupled 13C-NMR; fermentation matrix context
NMR metabolomics microbial fermentation pathway elucidation isotopomer analysis

Mass Shift Differences Among Butyrate Isotopologues

Sodium butyrate-4-¹³C exhibits a monoisotopic mass shift of M+1 (111.08 Da) relative to unlabeled sodium butyrate (110.09 Da, M+0) . In contrast, the uniformly labeled Sodium butyrate-¹³C₄ (CAS 312623-84-0) yields an M+4 shift (114.02 Da) . The single-Dalton shift of the 4-¹³C species minimizes mass-dependent chromatographic isotope effects while maintaining sufficient mass separation for selective reaction monitoring (SRM) discrimination—critically, the M+1 shift occupies a distinct analytical window in complex biological matrices where M+4 isotopologues may overlap with naturally occurring ¹³C contributions from co-eluting metabolites bearing multiple carbon atoms .

Mass shift: isotopologue comparison
Cross-study comparable
M+1 (111.08 Da) for 4-13C vs M+4 (114.02 Da) for 13C₄
Supports distinct SRM transition window; may reduce isotope effect
Method-transfer context; M+1 variants share nominal mass
LC-MS/MS quantitation stable isotope dilution SCFA bioanalysis

Isotopic Enrichment and Quantification Precision

Sodium butyrate-4-¹³C is supplied at an isotopic enrichment of 99 atom % ¹³C, as verified by both Sigma-Aldrich (Product 492019) and Alfa Chemistry Isotope Science specifications . This level of enrichment corresponds to a <1% residual unlabeled (M+0) fraction, which directly determines the lower limit of quantification (LLOQ) achievable in stable-isotope dilution assays. In SCFA quantification methods using UPLC-HRMS on a Q-Exactive platform, the use of ¹³C₄-sodium butyrate internal standards at equivalent enrichment (99 atom %) yielded calibration linearity with R² > 0.99, quantitation accuracy of 91.24%–118.42%, and inter-assay precision of 1.12%–6.13% CV [1]. The identical enrichment specification of the 4-¹³C variant ensures comparable analytical performance when substituted into these validated workflows.

Enrichment & precision
Class-level inference
99 atom % 13C; reported accuracy 91–118%, precision 1–6% CV
Reported enrichment supports isotope-dilution accuracy review
UPLC-HRMS fecal SCFA context; supplier specification to verify
SCFA quantification isotope dilution mass spectrometry method validation

C-4 Labeling for Terminal Methyl Metabolism Tracing

The C-4 position of butyrate reports specifically on the metabolic fate of the terminal methyl group, a moiety that remains intact during β-oxidation and ketogenesis pathways. In contrast, the C-1 (carboxyl) label is lost as ¹³CO₂ during the first turn of the TCA cycle, the C-2 label reports on the internal methylene group participating in acetyl-CoA formation, and the C-3 label monitors the carbon adjacent to the carboxyl group . Published ¹³C-NMR studies of porcine gut microbial ecosystems demonstrated that [4-¹³C]butyrate production from [3-¹³C]-lactate occurs via the acrylate pathway, with the terminal methyl carbon serving as a definitive tracer for this specific route of butyrate synthesis—information inaccessible from C-1 or C-2 labeled tracers [1]. Similarly, in methanogenic enrichment cultures, the conversion of [3-¹³C]propionate exclusively to [4-¹³C]butyrate (not to [2-¹³C]butyrate) confirmed direct reductive carboxylation without carbon skeleton rearrangement [2].

C-4 terminal methyl tracing
Class-level inference
C-4 label retained through β-oxidation; resolves acrylate vs acetyl-CoA pathways
Supports gut microbial pathway-specific flux analysis
Porcine gut and methanogenic culture model context
metabolic flux analysis gut microbiota metabolism SCFA interconversion

Sodium Butyrate-4-13C Procurement Scenarios


NMR-Based Gut Microbial Pathway Tracing

In ¹³C-NMR studies of mixed microbial fermentation systems, the 26.38 ppm chemical shift separation between [4-¹³C]butyrate (15.95 ppm) and [2-¹³C]butyrate (42.33 ppm) enables unambiguous resolution of terminal methyl carbon incorporation [1]. Labs investigating butyrate synthesis routes—particularly the acrylate pathway from lactate or the reductive carboxylation of propionate—should procure the 4-¹³C isotopologue specifically, as these pathways produce [4-¹³C]butyrate as the exclusive or predominant labeled species. The 99 atom % enrichment ensures that detected ¹³C signal derives from metabolic incorporation rather than natural abundance, a requirement for quantifying pathway fluxes below 5% of total butyrate production [2].

LC-MS/MS SCFA Quantification by Isotope Dilution

For bioanalytical laboratories implementing validated SCFA quantification methods, Sodium butyrate-4-¹³C at 99 atom % enrichment serves as an isotope-dilution internal standard that corrects for matrix effects, derivatization efficiency variations, and instrument response drift. The M+1 mass shift provides baseline chromatographic separation from the endogenous M+0 butyrate signal while maintaining near-identical ionization efficiency [1]. Published UPLC-HRMS methods using equivalently enriched ¹³C-butyrate internal standards achieve calibration R² > 0.99, accuracy 91–118%, and precision <6.5% CV across nine C2–C6 SCFAs [2]. Procurement of the 4-¹³C variant is particularly indicated when the same internal standard stock must also support parallel NMR studies requiring positional specificity.

Terminal Methyl Fate Mapping in Host-Microbiome Studies

Studies tracing the assimilation of microbially produced butyrate into host lipid and cholesterol pools require tracers that retain the ¹³C label through β-oxidation and subsequent lipogenesis. The C-4 position is uniquely informative in this context, as the terminal methyl carbon is preserved through acetyl-CoA generation and fatty acid chain elongation, appearing in the ω-methyl position of newly synthesized host fatty acids [1]. This contrasts with C-1 labeled butyrate, where the carboxyl ¹³C is lost during the pyruvate dehydrogenase complex reaction. Researchers conducting dual stable-isotope studies—combining, for example, [2,4-¹³C₂]butyrate infusions with position-specific analysis—should select the 4-¹³C compound as their single-label reference standard for establishing baseline positional enrichment curves [2].

Application
Selection Property
Validation Focus
NMR gut microbial pathway tracing
C-4 chemical shift resolution
Acrylate and reductive carboxylation pathway assignment
LC-MS/MS SCFA isotope-dilution quantitation
M+1 mass shift and 99 atom % enrichment
Matrix-effect correction and SRM transition compatibility
Host-microbiome methyl fate mapping
Terminal methyl label retention
ω-methyl incorporation into host fatty acid pools

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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